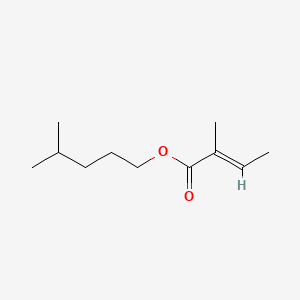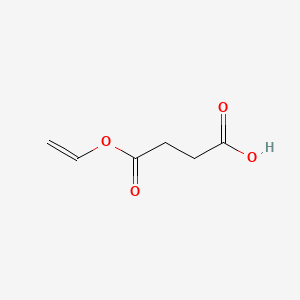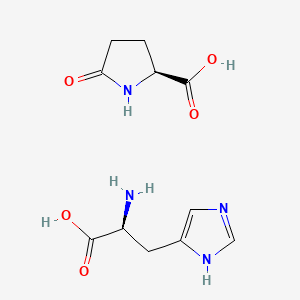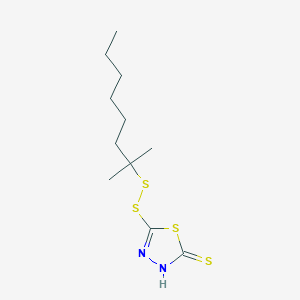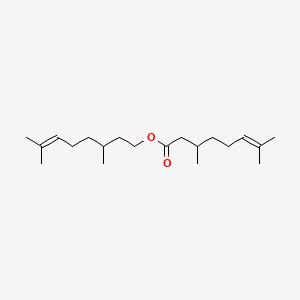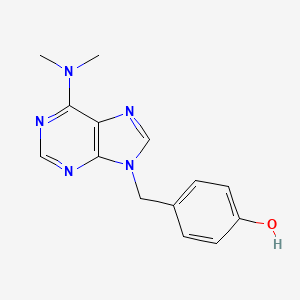
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is an aromatic organic compound that features both a phenolic hydroxyl group and a dimethylamino group attached to a purine ring. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with phenol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups at the ortho and para positions.
科学研究应用
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, dyes, and pharmaceuticals.
作用机制
The mechanism by which Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains dimethylamino groups attached to a phenol ring, but it lacks the purine moiety.
4-Dimethylaminophenol: Similar in structure but without the purine ring, it is used in different applications, such as cyanide poisoning treatment.
Uniqueness
Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to the presence of both a phenolic hydroxyl group and a purine ring with a dimethylamino substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
112089-08-4 |
|---|---|
分子式 |
C14H15N5O |
分子量 |
269.30 g/mol |
IUPAC 名称 |
4-[[6-(dimethylamino)purin-9-yl]methyl]phenol |
InChI |
InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3 |
InChI 键 |
OHPHKSYDILBCSO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



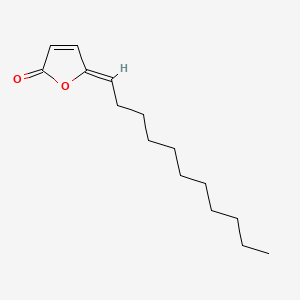
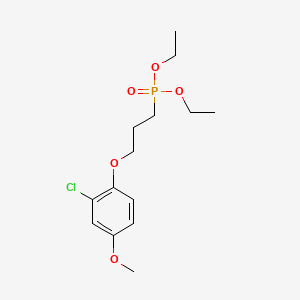
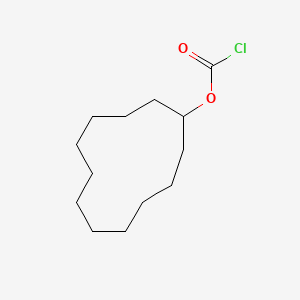
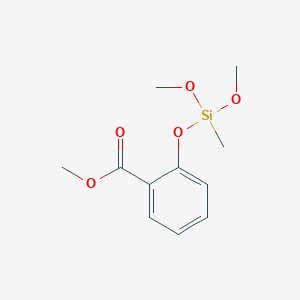
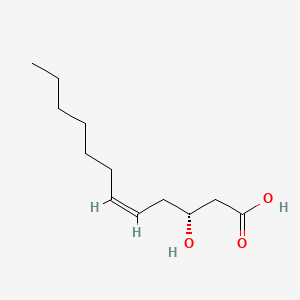

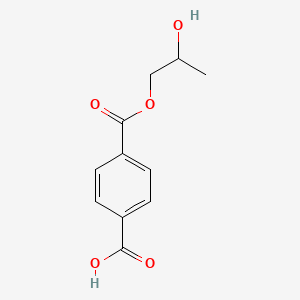
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
